molecular formula C23H20N4O4S B7736089 ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B7736089
M. Wt: 448.5 g/mol
InChI Key: KUBJVMDWPVGRDA-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a benzoate ester, and a sulfanylacetyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a nitrile, followed by cyclization.

    Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride.

    Esterification: The benzoate ester is formed through an esterification reaction between benzoic acid and ethanol in the presence of a catalyst such as sulfuric acid.

    Final Coupling: The final step involves coupling the pyrimidine derivative with the benzoate ester through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Amide or ether derivatives.

Scientific Research Applications

Ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The sulfanyl and nitrile groups play crucial roles in binding to the active sites of target proteins, modulating their activity.

Comparison with Similar Compounds

Ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-[[2-[[5-cyano-6-(4-chlorophenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate: This compound has a chlorophenyl group instead of a methylphenyl group, which may alter its chemical properties and biological activity.

    Ethyl 4-[[2-[[5-cyano-6-(4-fluorophenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate: The presence of a fluorophenyl group can enhance the compound’s stability and lipophilicity.

    Ethyl 4-[[2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate: The methoxy group may influence the compound’s solubility and reactivity.

Properties

IUPAC Name

ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-3-31-22(30)16-8-10-17(11-9-16)25-19(28)13-32-23-26-20(18(12-24)21(29)27-23)15-6-4-14(2)5-7-15/h4-11H,3,13H2,1-2H3,(H,25,28)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBJVMDWPVGRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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